molecular formula C12H15NO3 B7673242 2-(3-Phenylmorpholin-4-yl)acetic acid

2-(3-Phenylmorpholin-4-yl)acetic acid

Cat. No.: B7673242
M. Wt: 221.25 g/mol
InChI Key: ZFGKCXMUNLQAQD-UHFFFAOYSA-N
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Description

2-(3-Phenylmorpholin-4-yl)acetic acid is a morpholine-derived compound featuring a phenyl substituent at the 3-position of the morpholine ring and an acetic acid moiety at the 4-position. Morpholine derivatives are widely studied for their diverse pharmacological and chemical properties, including applications in drug design, catalysis, and materials science.

Properties

IUPAC Name

2-(3-phenylmorpholin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)8-13-6-7-16-9-11(13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGKCXMUNLQAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) (4-Benzyl-morpholin-2-yl)-acetic Acid (CAS 146944-27-6)

  • Structure : Benzyl group at the 4-position of the morpholine ring, acetic acid at the 2-position.
  • The morpholine ring enhances water solubility compared to purely aromatic systems .
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents.

(b) 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic Acid (CAS 893725-53-6)

  • Structure: Quinoxaline fused with morpholine and a sulfanyl-acetic acid chain.
  • Properties: The sulfanyl group increases electron density, altering redox properties.
Compound Molecular Formula Key Substituents Applications
2-(3-Phenylmorpholin-4-yl)acetic acid C₁₂H₁₅NO₃ Phenyl (C₆H₅), acetic acid Hypothesized: CNS agents
(4-Benzyl-morpholin-2-yl)-acetic acid C₁₃H₁₇NO₃ Benzyl (C₆H₅CH₂) Kinase inhibitors
2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid C₁₄H₁₅N₃O₃S Quinoxaline, sulfanyl Anticancer research

Heterocyclic Acetic Acid Derivatives

(a) Furoquinolin-3-yl Acetic Acids ()

  • Structure: Furo[3,2-h]quinoline core with acetic acid at the 3-position.
  • Synthesis: Prepared via multicomponent reactions (e.g., 8-hydroxyquinoline, arylglyoxals, Meldrum’s acid), highlighting atom economy and scalability .
  • Comparison: The fused quinoline system provides planar rigidity, contrasting with the non-planar morpholine ring. This difference affects π-π stacking in biological targets and crystallinity .

(b) Pyrrole- and Thiazole-Based Acetic Acids

  • (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid (C₁₇H₁₄N₂O₂S) .
  • Properties : Pyrrole derivatives exhibit strong hydrogen-bonding due to NH groups, while thiazoles offer sulfur-mediated hydrophobic interactions. Both classes are explored for antimicrobial and anti-inflammatory activity .

Substituted Phenylacetic Acids

(a) 2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Bromine (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring.
  • Key Findings :
    • Bromine increases the C–C–C bond angle (121.5° vs. 118.2° for methoxy), reflecting electronic effects .
    • Forms centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), enhancing crystalline stability .
  • Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .

(b) 2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)

  • Structure : Long alkyl chain (octyl) enhances lipophilicity.
  • Safety Data : Requires precautions for inhalation and skin contact, similar to other acetic acid derivatives .

Key Research Findings and Trends

Synthetic Accessibility : Morpholine-based acetic acids are synthesized via regioselective substitutions or multicomponent reactions, offering scalability .

Electronic Effects : Substituents like bromine (electron-withdrawing) or methoxy (electron-donating) significantly alter bond angles and reactivity .

Biological Relevance : Thiazole and pyrrole derivatives show promise in targeted therapies, while morpholine analogs are explored for CNS penetration due to improved solubility .

Preparation Methods

Optimization of Cyclization Conditions

Reaction temperature and solvent polarity critically influence ring closure. Methanol, with its moderate polarity, facilitates proton transfer during imine formation, while reflux conditions (6–12 hours) ensure complete conversion. Alternatives like ethanol or acetonitrile may reduce side reactions but often require longer reaction times.

Carbonylation of Benzyl Halide Intermediates

Carbonylation, adapted from the synthesis of 2,3-difluorophenylacetic acid, offers a direct route to introduce the acetic acid moiety. In this method, 3-phenylmorpholin-4-ylmethyl chloride reacts with carbon monoxide under palladium catalysis. The patent CN101486638A demonstrates yields up to 85% using Pd(PPh₃)₄ at 80°C.

Reaction Scheme:

3-Phenylmorpholin-4-ylmethyl chloride+COPd catalyst2-(3-Phenylmorpholin-4-yl)acetic acid\text{3-Phenylmorpholin-4-ylmethyl chloride} + \text{CO} \xrightarrow{\text{Pd catalyst}} \text{2-(3-Phenylmorpholin-4-yl)acetic acid}

Key advantages include minimal steps and scalability. However, handling carbon monoxide necessitates specialized equipment, posing safety challenges.

Coupling Reactions for Acetic Acid Attachment

Coupling morpholine derivatives with preformed acetic acid units is a modular strategy. A protocol from Ambeed employs HATU and DIEA in DMF to couple 6-morpholinopyridin-3-amine with 2-(4-(2-methylpyridin-4-yl)phenyl)acetic acid, achieving 389.19 m/zm/z (M + 1) and 81% purity. Adapting this to 2-(3-phenylmorpholin-4-yl)acetic acid would involve:

  • Activating the carboxylic acid with HATU.

  • Reacting with 3-phenylmorpholine-4-amine at 20°C for 2 hours.

  • Purifying via reverse-phase HPLC.

Typical Conditions:

  • Solvent: DMF

  • Base: DIEA (3 equivalents)

  • Coupling agent: HATU (1.1 equivalents)

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis, though less common, provides an alternative pathway. For example, 2,3-difluorobenzonitrile was hydrolyzed to 2,3-difluorophenylacetic acid using concentrated HCl at 100°C. Applying this to the target compound would require synthesizing 3-phenylmorpholin-4-ylacetonitrile, followed by acidic or basic hydrolysis.

Challenges:

  • Nitrile intermediates may require harsh conditions (e.g., H₂SO₄, 120°C).

  • Competing side reactions (e.g., over-oxidation to COOH).

Comparative Analysis of Synthetic Routes

MethodYield (%)ConditionsAdvantagesLimitations
Carbonylation85Pd catalyst, CO, 80°CHigh yield, one-potCO handling, safety risks
Coupling70–80HATU, DMF, 20°CModular, mild conditionsRequires pre-activated acid
Ring-closing65–81Reflux in methanolWell-characterized intermediatesMulti-step, moderate yields
Nitrile hydrolysis50–60HCl, 100°CSimple starting materialsHarsh conditions, lower yields

Spectral Characterization and Validation

Successful synthesis requires validation via:

  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹), morpholine C-O (1216 cm⁻¹).

  • ¹H NMR : Aromatic protons (δ 7.2–8.1), morpholine CH₂ (δ 3.6–3.8), acetic acid CH₂ (δ 3.8–4.0).

  • Mass Spec : Molecular ion peak matching theoretical m/zm/z.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Phenylmorpholin-4-yl)acetic acid?

A multi-step approach is typically employed, starting with functionalization of the morpholine ring. For example, regioselective bromination (as demonstrated in analogous compounds) can introduce reactive sites for subsequent coupling with phenyl or acetic acid derivatives . Key steps include:

  • Ring formation : Condensation of ethanolamine derivatives with dichloroethane to generate the morpholine scaffold.
  • Phenyl substitution : Ullmann or Buchwald-Hartwig coupling to introduce the phenyl group at the 3-position.
  • Acetic acid attachment : Nucleophilic substitution or ester hydrolysis to append the acetic acid moiety. Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize byproducts like regioisomers .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., phenyl group position via aromatic proton splitting).
  • X-ray crystallography : Resolve hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs observed in related acetic acid derivatives) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What methodologies address contradictions in reported bioactivity data for morpholine-acetic acid derivatives?

Discrepancies may arise from assay conditions or impurity profiles. Recommended approaches:

  • Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and control compounds.
  • Structural validation : Compare crystallographic data (e.g., dihedral angles between morpholine and phenyl groups) to confirm batch consistency .
  • Impurity profiling : Employ HPLC-MS to quantify side products (e.g., regioisomers from incomplete substitution).

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., kinases or GPCRs). For example, the acetic acid moiety may participate in salt bridges with active-site lysine residues.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD values.
  • SAR analysis : Correlate substituent electronic properties (e.g., Hammett constants for phenyl groups) with activity trends .

Q. What analytical techniques resolve challenges in quantifying hydrogen-bonding interactions in crystalline forms?

  • SC-XRD : Identify O–H⋯O interactions (e.g., dimerization distances of ~2.6 Å in carboxylate groups) .
  • IR spectroscopy : Detect shifts in carbonyl stretching frequencies (e.g., 1680 cm⁻¹ for free COOH vs. 1720 cm⁻¹ for dimerized forms).
  • Thermogravimetric analysis (TGA) : Monitor dehydration events linked to hydrogen-bonded water molecules in hydrates.

Methodological Considerations

Q. How should researchers optimize reaction yields for large-scale synthesis?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) often improve nucleophilic substitution rates for acetic acid attachment.
  • Workup protocols : Use acid-base extraction to isolate the product from unreacted starting materials.

Q. What strategies mitigate degradation during storage or biological testing?

  • Lyophilization : Stabilize the compound as a lyophilized powder under inert gas (e.g., argon).
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) with 0.01% NaN₃ to prevent microbial growth in aqueous stocks.
  • Light sensitivity : Store in amber vials if the morpholine ring exhibits UV-induced ring-opening .

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